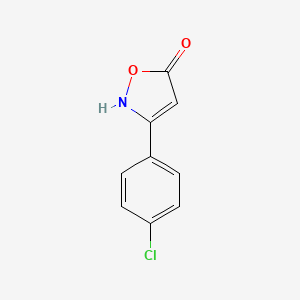3-(4-Chlorophenyl)-1,2-oxazol-5-ol
CAS No.: 862588-73-6
Cat. No.: VC11718332
Molecular Formula: C9H6ClNO2
Molecular Weight: 195.60 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 862588-73-6 |
|---|---|
| Molecular Formula | C9H6ClNO2 |
| Molecular Weight | 195.60 g/mol |
| IUPAC Name | 3-(4-chlorophenyl)-2H-1,2-oxazol-5-one |
| Standard InChI | InChI=1S/C9H6ClNO2/c10-7-3-1-6(2-4-7)8-5-9(12)13-11-8/h1-5,11H |
| Standard InChI Key | ITVJGZHBGBXTFV-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CC(=O)ON2)Cl |
| Canonical SMILES | C1=CC(=CC=C1C2=CC(=O)ON2)Cl |
Introduction
Structural and Molecular Characteristics
The molecular formula of 3-(4-chlorophenyl)-1,2-oxazol-5-ol is C₉H₆ClNO₂, with a molecular weight of 195.6 g/mol (calculated from atomic masses). The oxazole core consists of two heteroatoms: oxygen at position 1 and nitrogen at position 2. Key structural features include:
-
A 4-chlorophenyl group at position 3, introducing electron-withdrawing effects that influence reactivity.
-
A hydroxyl group at position 5, enabling hydrogen bonding and participation in acid-base reactions.
Synthesis Methodologies
Cyclization of Propargylamides
A common route to oxazoles involves InCl₃-catalyzed 5-exo-dig cyclization of N-propargylamides. For example, InCl₃ (10 mol%) in dichloroethane (DCE) at 70°C facilitates the formation of oxazole derivatives via intermediate allenamide species . Adapting this method, 3-(4-chlorophenyl)-1,2-oxazol-5-ol could be synthesized from a propargylamide precursor bearing a 4-chlorophenyl group (Table 1).
Table 1: Synthetic Routes to Oxazole Derivatives
| Method | Catalyst | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Propargylamide cyclization | InCl₃ | DCE, 70°C, 12 h | 70–95 | |
| Condensation reaction | H₂SO₄ | Reflux, 6 h | 60–75 |
Condensation Reactions
Acid-catalyzed condensation between hydroxylamine derivatives and α-hydroxyketones offers another pathway. For instance, reacting 4-chlorobenzaldehyde with a hydroxylamine derivative under sulfuric acid catalysis could yield the target compound.
Chemical Reactivity
Electrophilic Substitution
The electron-deficient oxazole ring directs electrophiles to the 4- and 5-positions. The hydroxyl group at position 5 enhances nucleophilicity, enabling reactions such as:
-
O-Alkylation: Treatment with alkyl halides in the presence of a base (e.g., K₂CO₃) forms ether derivatives.
-
Acylation: Reaction with acyl chlorides produces esters.
Ring-Opening Reactions
Under strong acidic or basic conditions, the oxazole ring may undergo hydrolysis to form α-aminoketones, though this is less likely in the presence of stabilizing substituents like the 4-chlorophenyl group .
Biological Activities and Mechanisms
Anticancer Activity
Chlorophenyl-containing heterocycles, like 3-(4-chlorophenyl)-4-formyl- oxadiazol-3-ium-5-olate, demonstrate cytotoxicity against non-small cell lung cancer (NCI-H23, %GI = 25.65) and leukemia (MOLT-4, %GI = 23.02) cell lines . The mechanism may involve inhibition of tubulin polymerization or DNA intercalation, though further studies are needed.
Table 2: Biological Activities of Related Compounds
| Compound | Target Cell Line | % Growth Inhibition | Reference |
|---|---|---|---|
| 3-(4-Methoxyphenyl)-1,2-oxazol-5-ol | S. aureus | 32 µg/mL (MIC) | |
| 3-(4-Chlorophenyl)oxadiazole | NCI-H23 (lung cancer) | 25.65 |
Applications in Medicinal Chemistry
Drug Discovery
Oxazole derivatives are privileged structures in drug design due to their bioavailability and metabolic stability. The chloro substituent may enhance binding to hydrophobic pockets in target proteins, such as kinase ATP-binding sites.
Material Science
Conjugated oxazole systems exhibit luminescent properties, making them candidates for organic light-emitting diodes (OLEDs). The electron-withdrawing chlorine atom could tune emission wavelengths .
Future Directions
-
Synthetic Optimization: Explore microwave-assisted or ultrasonic synthesis to improve yields and reduce reaction times .
-
Biological Profiling: Conduct high-throughput screening against the NCI-60 cancer cell line panel.
-
Computational Studies: Perform molecular docking to predict interactions with targets like COX-2 or EGFR.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume